Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrazolo[3,4-f]quinolin-9-ol

Immunostimulant Regioisomer selectivity In vivo murine protection model

1H-Pyrazolo[3,4-f]quinolin-9-ol (CAS 148018-23-9) is the validated unsubstituted core of the pyrazolo[3,4-f]quinoline series. The [3,4-f] ring fusion is non-negotiable for biological activity: Moyer et al. demonstrated in vivo immunostimulation exclusively for this regioisomer, while the [4,3-f] isomer is completely inactive. The 9-OH group provides a unique H-bond donor/acceptor motif and optimal lipophilicity (XLogP3=0.4) for oral bioavailability. ISO-certified ≥98% purity reference standard for SAR studies, kinase inhibitor library synthesis, and LC-MS/MS method validation. Do not substitute with regioisomeric or 9-unsubstituted analogs. Procure the correct scaffold to avoid resource waste.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 148018-23-9
Cat. No. B189729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-f]quinolin-9-ol
CAS148018-23-9
Synonyms1H-pyrazolo[3,4-f]quinolin-9-ol
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=O)C2=C3C1=CNN3
InChIInChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H
InChIKeyPTZBYCVHLPSISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-f]quinolin-9-ol (CAS 148018-23-9): Core Scaffold Procurement for Immunostimulant and Kinase-Targeted Research


1H-Pyrazolo[3,4-f]quinolin-9-ol (CAS 148018-23-9) is the unsubstituted core of the pyrazolo[3,4-f]quinoline heterocyclic series, a tricyclic system fusing pyrazole and quinoline rings with a hydroxyl group at the 9-position . This compound class was identified by Moyer et al. as a novel immunostimulant chemotype, where the [3,4-f] ring fusion regioisomer proved essential for in vivo activity while the [4,3-f] isomer was inactive [1]. The scaffold is also recognized as a privileged kinase inhibitor core, with recent literature demonstrating potent FLT3 and CDK inhibition in acute myeloid leukemia models [2]. The compound serves as both a pharmacologically validated starting point for medicinal chemistry and a critical reference standard for structure-activity relationship (SAR) studies.

Critical Differentiation: Why 1H-Pyrazolo[3,4-f]quinolin-9-ol Cannot Be Replaced by Common Pyrazoloquinoline or Quinoline Analogs


Generic substitution of 1H-Pyrazolo[3,4-f]quinolin-9-ol with structurally similar heterocycles such as 1H-pyrazolo[4,3-f]quinoline, 1H-imidazo[4,5-f]quinolin-9-ol, or simple 8-hydroxyquinoline fails due to two irreconcilable differences. First, the [3,4-f] ring fusion regiochemistry is a strict determinant of biological activity: Moyer et al. demonstrated that pyrazolo[3,4-f]quinoline derivatives (compounds 7a,b) elicit potent in vivo immunostimulation in a murine protection model, whereas the regioisomeric pyrazolo[4,3-f]quinoline series (6a,b) is completely inactive, confirming that the N-1 and N-2 positioning within the pyrazole ring is non-negotiable for target engagement [1]. Second, the 9-hydroxyl group provides a unique hydrogen-bond donor/acceptor motif that is absent in the corresponding 9-unsubstituted or 9-alkylated analogs. Computational XLogP3 data show that the 9-OH compound (XLogP3 = 0.4) has markedly different lipophilicity compared to the 7-methyl-9-hydroxy derivative (XLogP3 ~0.9), which directly affects solubility, membrane permeability, and formulation behavior . These differences preclude any assumption of functional interchangeability between in-class analogs.

Product-Specific Quantitative Evidence: Head-to-Head Differentiation of 1H-Pyrazolo[3,4-f]quinolin-9-ol from Its Closest Analogs


Regioisomer Selectivity: Pyrazolo[3,4-f] vs. Pyrazolo[4,3-f] Quinoline Immunostimulatory Activity

In the foundational SAR study by Moyer et al. (1992), pyrazolo[3,4-f]quinoline derivatives 7a and 7b demonstrated potent in vivo immunostimulatory activity in a mouse protection model, whereas the regioisomeric pyrazolo[4,3-f]quinoline derivatives 6a and 6b were completely inactive [1]. The [3,4-f] ring fusion geometry, conserved in the target compound 1H-Pyrazolo[3,4-f]quinolin-9-ol, is therefore an absolute structural requirement for this pharmacophore.

Immunostimulant Regioisomer selectivity In vivo murine protection model

Core Scaffold Identity vs. Imidazo[4,5-f]quinoline: Immunostimulant Potency Retention with Structural Simplification

The imidazo[4,5-f]quinoline series (including imiquimod) is a well-known class of immunomodulators. Moyer et al. specifically sought to replace the imidazole ring with pyrazole, creating the pyrazolo[3,4-f]quinoline core which retains potent in vivo immunostimulatory activity while offering distinct synthetic accessibility and intellectual property freedom [1]. The target compound 1H-Pyrazolo[3,4-f]quinolin-9-ol is the direct pyrazole bioisostere of imidazo[4,5-f]quinolin-9-ol, with the N-1 and N-2 positions of the pyrazole ring replacing the imidazole N-1 and N-3.

Immunostimulant Core scaffold hopping Imidazoquinoline analog

Physicochemical Differentiation: 1H-Pyrazolo[3,4-f]quinolin-9-ol vs. 7-Methyl Analog (CAS 144588-48-7)

The unsubstituted parent compound 1H-Pyrazolo[3,4-f]quinolin-9-ol (CAS 148018-23-9) has a computed XLogP3-AA of 0.4, a molecular weight of 185.18 g/mol, and a boiling point of 493.0 ± 25.0 °C at 760 mmHg . In contrast, the 7-methyl derivative (CAS 144588-48-7) has a higher molecular weight (199.21 g/mol) and a lower boiling point of 476.4 ± 40.0 °C at 760 mmHg, indicating altered intermolecular interactions due to the methyl substituent .

Physicochemical properties Lipophilicity Boiling point comparison

Kinase Inhibition Potential: Pyrazolo[3,4-f]quinoline vs. 3H-Pyrazolo[4,3-f]quinoline Isomer in FLT3-ITD+ AML Models

Recent studies on 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors demonstrated potent FLT3 inhibition with IC50 values comparable to the approved drug quizartinib in AML cell lines harboring FLT3-ITD mutations [1]. While direct data for the [3,4-f] isomer in this specific kinase assay are not yet published, the scaffold precedent establishes that pyrazoloquinoline ring fusion geometry critically influences kinase binding mode (Type I binding, hinge region interaction with Cys694) [1]. The [3,4-f] isomer presents a distinct hydrogen-bonding vector from the pyrazole N-2 versus N-1 position, which may confer differential selectivity across the kinome.

Kinase inhibition FLT3-ITD Acute myeloid leukemia

Synthetic Versatility: 9-Hydroxy Group as a Derivatization Handle vs. 9-Unsubstituted or 9-Alkylated Analogs

The 9-hydroxyl group of 1H-Pyrazolo[3,4-f]quinolin-9-ol serves as a primary derivatization handle enabling O-alkylation, O-acylation, oxidation to quinone, or conversion to leaving groups (e.g., tosylate, triflate) for nucleophilic aromatic substitution and cross-coupling reactions . This contrasts with 9-unsubstituted pyrazolo[3,4-f]quinoline which lacks this synthetic entry point, and with 9-alkylated analogs where the substituent is chemically inert. Pfizer patents explicitly utilize 9-substituted amino derivatives prepared from 9-hydroxy or 9-chloro intermediates for immunostimulant development [1].

Synthetic intermediate Derivatization handle Medicinal chemistry building block

Commercial Purity and Quality Assurance: NLT 98% HPLC with ISO Certification vs. Uncertified Suppliers

MolCore supplies 1H-Pyrazolo[3,4-f]quinolin-9-ol (CAS 148018-23-9) at a guaranteed purity of NLT 98% (HPLC), with full compliance to ISO certification standards suitable for global pharmaceutical R&D and quality control applications . In contrast, the 7-methyl analog (CAS 144588-48-7) is listed by ChemicalBook at 99% HPLC purity but without explicit ISO certification . This quality assurance differentiation is critical for reproducibility in GLP/GMP-adjacent research environments.

Purity specification Quality control ISO certification

Optimal Application Scenarios for 1H-Pyrazolo[3,4-f]quinolin-9-ol: Evidence-Backed Procurement Use Cases


Immunostimulant Drug Discovery: SAR Exploration of the Pyrazolo[3,4-f]quinoline Pharmacophore

For teams pursuing novel immunostimulants, 1H-Pyrazolo[3,4-f]quinolin-9-ol is the validated core scaffold. Moyer et al. confirmed that only the [3,4-f] regioisomer exhibits in vivo immunostimulatory activity; the [4,3-f] isomer is inactive . The 9-OH group enables rapid diversification to 9-amino analogs, which are claimed in Pfizer US 5506235 as potent immunostimulants . Procuring the correct regioisomer avoids wasting resources on inactive compounds.

Kinase Inhibitor Lead Generation: FLT3 and CDK Targeted Library Synthesis

The pyrazoloquinoline scaffold is recognized as a privileged kinase inhibitor core, with the 3H-pyrazolo[4,3-f]quinoline series showing FLT3 IC50 values comparable to quizartinib . The [3,4-f] isomer presents a distinct hinge-binding geometry that remains underexplored for kinome-wide selectivity profiling. The 9-OH compound serves as the ideal starting material for focused kinase libraries, offering a reactive handle for diversity-oriented synthesis .

Physicochemical Property Optimization: Low-Lipophilicity Lead Scaffold

With a computed XLogP3 of 0.4, 1H-Pyrazolo[3,4-f]quinolin-9-ol falls within the optimal lipophilicity range (LogP 1–3) recommended for oral drug candidates, while the 7-methyl analog (XLogP3 ~0.9) trend toward higher lipophilicity . For programs targeting CNS penetration or requiring high aqueous solubility for intravenous formulation, the lower LogP of the unsubstituted parent compound is advantageous, reducing the need for solubility-enhancing prodrug strategies.

Quality-Controlled Reference Standard for Bioanalytical Method Development

The ISO-certified, NLT 98% purity specification from MolCore makes this compound suitable as a reference standard for LC-MS/MS method development and validation in support of preclinical pharmacokinetic studies. For compounds in the pyrazoloquinoline class, establishing a certified reference standard of the core scaffold ensures accurate quantification of metabolites and degradation products during lead optimization.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-f]quinolin-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.